molecular formula C9H7F3O2 B041817 4-Methyl-3-(trifluoromethyl)benzoic acid CAS No. 261952-01-6

4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B041817
CAS No.: 261952-01-6
M. Wt: 204.15 g/mol
InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of Bafetinib , which is a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Given its role in the synthesis of Bafetinib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism associated with Bcr-Abl kinase.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Bafetinib , potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of Bafetinib , it may interact with enzymes or cofactors involved in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of p-tolunitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

4-Methyl-3-(trifluoromethyl)benzoic acid, a compound featuring both methyl and trifluoromethyl groups on a benzoic acid structure, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7F3O2\text{C}_9\text{H}_7\text{F}_3\text{O}_2

This compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains and found that compounds with the trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) for several derivatives were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus2
2Escherichia coli4
3Pseudomonas aeruginosa8

These results suggest that the presence of the trifluoromethyl group contributes to increased antimicrobial potency .

Antifungal Activity

The antifungal potential of this compound was assessed through in vitro studies against several fungal strains. The findings revealed that while some derivatives exhibited moderate antifungal activity, the efficacy varied significantly among different fungal species. Notably, the compound demonstrated lower activity against yeast strains compared to filamentous fungi:

Fungal StrainMIC (µmol/L)
Candida albicans≥1.95
Aspergillus fumigatus≥0.49
Trichophyton mentagrophytes≥0.49

The study concluded that while the compound has potential as an antifungal agent, further optimization is necessary to enhance its efficacy .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound derivatives. In particular, compounds incorporating this moiety have shown promising results in inhibiting various cancer cell lines, including:

  • K-562 (chronic myelogenous leukemia)
  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)

Inhibition rates were observed at concentrations as low as 10 nM, indicating significant anti-proliferative effects. The structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group plays a critical role in enhancing the anticancer activity through competitive inhibition of key signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding and enzyme inhibition. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better penetration into cellular membranes and interaction with hydrophobic pockets in proteins.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical signaling pathways.
  • Protein-Ligand Interactions : It forms stable complexes with target proteins, altering their function and leading to downstream effects on cell proliferation and survival.
  • Antimicrobial Action : The lipophilic nature allows it to disrupt microbial cell membranes effectively.

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical and experimental settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.
  • Antifungal Treatment : In vitro studies demonstrated effective clearance of fungal infections in animal models using derivatives of this compound.
  • Cancer Cell Line Studies : Laboratory tests indicated that certain derivatives could reduce tumor size in xenograft models by targeting specific cancer pathways.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPKAYDTKWGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379599
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-01-6
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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